Boc-D-Lys(TFA)-OH

描述

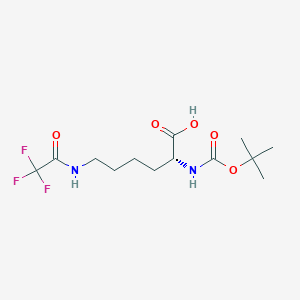

®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a trifluoroacetamido group on the side chain. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.

Introduction of the Trifluoroacetamido Group: The protected amino acid is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction introduces the trifluoroacetamido group onto the side chain.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of ®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid can be scaled up using similar reaction conditions. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoroacetamido group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are used to remove the Boc group.

Major Products Formed:

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced forms with alcohol or amine functionalities.

Substitution: Deprotected amino acids ready for further derivatization.

Chemistry:

Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins, providing a protected amino acid that can be selectively deprotected and coupled with other amino acids.

Biology:

Enzyme Inhibition Studies: It serves as a substrate or inhibitor in studies involving enzymes that interact with amino acids or peptides.

Medicine:

Pharmaceutical Intermediates: The compound is used in the synthesis of various pharmaceuticals, including drugs targeting specific enzymes or receptors.

Industry:

Biotechnological Applications: It is employed in the production of biologically active molecules and in the development of new materials with specific properties.

作用机制

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled with other amino acids to form peptides. The Boc group protects the amino group from unwanted reactions, while the trifluoroacetamido group provides stability and reactivity for further functionalization.

相似化合物的比较

®-2-((tert-Butoxycarbonyl)amino)-6-aminohexanoic acid: Similar structure but lacks the trifluoroacetamido group.

®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)butanoic acid: Similar structure but with a shorter side chain.

Uniqueness:

- The presence of both the Boc protecting group and the trifluoroacetamido group makes ®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid unique. The Boc group provides protection during synthesis, while the trifluoroacetamido group enhances the compound’s stability and reactivity.

生物活性

Boc-D-Lys(TFA)-OH, a derivative of lysine, is primarily utilized in peptide synthesis and has garnered attention for its biological activities, particularly in the context of opioid receptor modulation. This article explores the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships, and potential therapeutic applications.

Structure and Synthesis

This compound features a tert-butyloxycarbonyl (Boc) protecting group at the amino terminus and a trifluoroacetic acid (TFA) group at the side chain. The synthesis typically involves:

- Protection of the Amine : The amino group is protected using the Boc group to prevent unwanted reactions during peptide synthesis.

- Side Chain Modification : The TFA group is introduced to enhance solubility and stability in biological environments.

- Peptide Coupling : this compound can be coupled with various amino acids or peptides using standard solid-phase peptide synthesis techniques.

Opioid Receptor Modulation

This compound has been studied extensively for its role in modulating opioid receptors, particularly the δ-opioid receptor. Research indicates that modifications at the C-terminus of peptides containing this compound can significantly alter their pharmacological profiles.

- Antagonistic Activity : Studies have shown that substituting the C-terminal residue with Boc-D-Lys can enhance δ-opioid antagonist activity. For example, compounds like H-Dmt-Tic-Phe-Lys(Z)-OH exhibit increased potency as δ-antagonists with a pA2 value of 11.43, indicating strong receptor binding affinity and functional activity .

- Agonistic Activity : Conversely, certain analogs demonstrate μ-opioid agonism when Boc-D-Lys is incorporated into their structure. This dual activity suggests potential applications in pain management therapies that require both agonistic and antagonistic properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications:

| Compound | μ-Agonism (IC50) | δ-Antagonism (pA2) |

|---|---|---|

| H-Dmt-Tic-OH | 434 nM | 10.07 |

| H-Dmt-Tic-Phe-Lys(Z)-OH | 145 nM | 11.43 |

| H-Dmt-Tic-Gly-NH-Ph | >10000 nM | Not active |

This table summarizes key findings from various studies on the activity of different peptides containing this compound. The data illustrate that even minor structural changes can lead to significant variations in receptor affinity and functional outcomes .

Case Studies

- Analgesia Development : A study explored the use of this compound derivatives in developing analgesics with reduced tolerance and dependence compared to traditional opioids. The results indicated promising analgesic effects with minimal side effects .

- Neuroprotection : Another investigation highlighted the neuroprotective properties of peptides incorporating this compound, suggesting potential applications in treating neurodegenerative diseases by promoting neurogenesis and reducing apoptosis .

- Regulation of Food Intake : Research has also indicated that certain analogs may influence appetite regulation, presenting opportunities for obesity treatment through modulation of opioid pathways involved in hunger signaling .

科学研究应用

Peptide Synthesis

Boc-D-Lys(TFA)-OH serves as an important building block in peptide synthesis. It is often employed in the preparation of opioid peptides due to its ability to modify pharmacological properties. For instance, the incorporation of Boc-D-Lys into the Dmt-Tic pharmacophore has been shown to enhance the selectivity and potency of opioid agonists and antagonists. In a study, the substitution of glycine with Boc-D-Lys resulted in significantly improved antagonist activity against delta-opioid receptors .

Table 1: Opioid Activity of Peptides Containing Boc-D-Lys

| Compound | pA2 Value | Activity Type |

|---|---|---|

| H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph | 10.07 | Delta Antagonist |

| H-Dmt-Tic-Phe-Lys(Z)-OH | 11.43 | Delta Antagonist |

| H-Dmt-Tic-Gly-NH-CH2-Ph | 5.82 | Mu Agonist |

This table illustrates how modifications using Boc-D-Lys can lead to compounds with varying degrees of activity, showcasing its versatility in drug design.

Pharmacological Research

This compound has been instrumental in pharmacological studies aimed at understanding opioid receptor interactions. Research indicates that the introduction of this compound into peptide structures can alter their binding affinities and selectivities towards mu and delta opioid receptors. For example, a study demonstrated that peptides modified with Boc-D-Lys showed enhanced binding capabilities compared to their unmodified counterparts .

Cancer Research

In cancer research, this compound has been investigated for its potential in drug delivery systems and as a targeting moiety. A study highlighted its use in enhancing the uptake of therapeutic agents in tumor cells when combined with dimethyl sulfoxide treatments. The results indicated significantly higher levels of Boc-D-Lys-TFA-OH in treated tumor samples compared to controls, suggesting its efficacy as a delivery vector .

High-Throughput Screening

The compound is also utilized in high-throughput screening methodologies for peptide libraries. Its ability to facilitate rapid synthesis and deprotection processes makes it valuable for generating diverse peptide libraries that can be screened for various biological activities . The use of Boc-D-Lys allows researchers to efficiently explore structure-activity relationships (SAR) across different peptide sequences.

Case Study 1: Development of Opioid Antagonists

A significant application of this compound was documented in the development of selective opioid antagonists. Researchers synthesized several analogs incorporating this compound into their structures, which led to the discovery of highly potent delta-opioid antagonists with potential therapeutic applications in pain management and addiction treatment .

Case Study 2: Tumor Targeting

In another study focusing on cancer therapeutics, this compound was conjugated with chemotherapeutic agents to enhance their delivery to tumor sites. The study reported improved efficacy and reduced systemic toxicity, highlighting the compound's role as a promising candidate for targeted cancer therapy .

常见问题

Basic Questions

Q. What are the key steps in synthesizing Boc-D-Lys(TFA)-OH, and how is purity confirmed?

Answer:

- Synthesis Steps :

- Start with Boc-D-Lys(Cbz)-OH (or similar precursors) and perform catalytic hydrogenation (e.g., 20% Pd(OH)₂/C in methanol) to remove the Cbz protecting group .

- React the intermediate with trifluoroacetic acid (TFA) to cleave the Boc group, typically under anhydrous conditions for 30 minutes .

- Purify the product via reversed-phase HPLC to isolate this compound .

- Purity Validation :

- Use NMR (¹H/¹³C) to confirm structural integrity, focusing on characteristic peaks for the TFA moiety (e.g., δ ~115-120 ppm for CF₃ in ¹⁹F NMR) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show [M+H]⁺ or [M−H]⁻ ions matching the theoretical molecular weight (e.g., C₁₆H₂₆F₃N₂O₆: 411.2 g/mol) .

- Elemental Analysis : Confirm carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

- Primary Methods :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

- NMR Spectroscopy : Analyze ¹H, ¹³C, and ¹⁹F spectra to verify the absence of residual protecting groups and confirm stereochemistry .

- Melting Point Analysis : Compare observed values with literature data (if available) to detect impurities .

- Secondary Methods :

Q. How should this compound be stored to maintain stability?

Answer:

- Storage Conditions :

- Handling : Use argon/vacuum sealing for long-term storage to minimize oxidation .

Advanced Research Questions

Q. How can ion suppression caused by TFA in LC/MS analysis of this compound be mitigated?

Answer:

- Methodology :

- Post-Column Ammonium Hydroxide (NH₄OH) Infusion : Add 0.1–1% NH₄OH post-column at a molar ratio of 0.5:1 to 50:1 (NH₄OH:TFA) to neutralize TFA’s ion-pairing effects .

- Alternative Mobile Phases : Replace TFA with formic acid (0.1%) or acetic acid (1%) in LC gradients, though this may reduce chromatographic resolution .

- Validation : Compare signal-to-noise ratios with/without NH₄OH; ensure recovery rates >90% via spiked matrix experiments .

Q. What experimental strategies resolve discrepancies in mass spectrometry data for this compound?

Answer:

- Troubleshooting Steps :

- Source of Contamination : Use a blank matrix (e.g., pooled plasma with low PFAS levels) to identify background interference .

- Ionization Optimization : Adjust ESI source parameters (e.g., capillary voltage, desolvation temperature) to reduce in-source fragmentation of labile groups .

- High-Resolution MS (HRMS) : Employ Q-TOF or Orbitrap systems to distinguish isotopic patterns from co-eluting impurities .

Q. How can side reactions during Boc deprotection be minimized in peptide synthesis?

Answer:

- Optimized Conditions :

- Scavengers : Add 2.5% triisopropylsilane (TIS) or water to TFA to quench reactive carbocations formed during Boc cleavage .

- Reaction Time : Limit TFA exposure to 30–60 minutes to prevent aspartimide formation or racemization .

- Temperature : Conduct deprotection at 0–4°C to slow undesired side reactions .

- Validation : Monitor byproducts via LC-MS and compare with synthetic standards .

Q. How does this compound facilitate orthogonal protection strategies in peptide design?

Answer:

- Strategy :

- Use Boc for α-amino protection and TFA-labile groups (e.g., Trt, Pbf) for side-chain protection, enabling sequential deprotection .

- Couple with Fmoc-SPPS (solid-phase peptide synthesis) for automated synthesis of complex peptides .

- Case Study : In Alexa Fluor 488-D-Lysine-NH2 synthesis, Boc removal preceded fluorophore conjugation, ensuring regioselectivity .

Q. Data Management & Reproducibility

Q. What metadata standards ensure FAIR compliance for this compound research?

Answer:

Q. How should researchers validate synthetic reproducibility across labs?

Answer:

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F3N2O5/c1-12(2,3)23-11(22)18-8(9(19)20)6-4-5-7-17-10(21)13(14,15)16/h8H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIYNDIFGSDDCY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426358 | |

| Record name | Boc-D-Lys(TFA)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96561-04-5 | |

| Record name | Boc-D-Lys(TFA)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。